Boc-ethanolamine Dibenzylphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

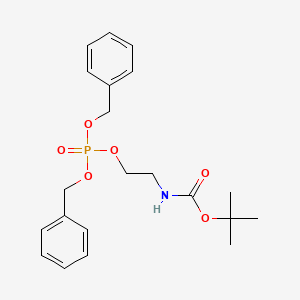

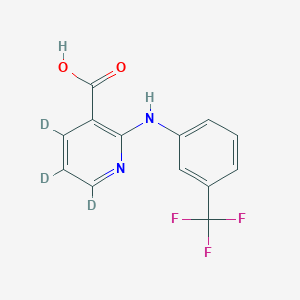

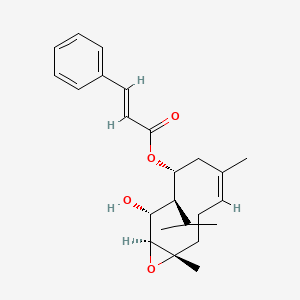

Boc-ethanolamine Dibenzylphosphate is a chemical compound with the molecular formula C21H28NO6P and a molecular weight of 421.42 . It is an intermediate of 1-Deoxy-D-xylulose 5-phosphate (DXP) and acts as an inhibitor of E. coli methylerythritol phosphate synthase .

Molecular Structure Analysis

The molecular structure of Boc-ethanolamine Dibenzylphosphate consists of 21 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 phosphorus atom . The compound contains a total of 58 bonds, including 30 non-H bonds, 14 multiple bonds, 12 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 phosphate(s)/thiophosphate(s) .Physical And Chemical Properties Analysis

Boc-ethanolamine Dibenzylphosphate is a white solid with a melting point of 69-70°C . It is slightly soluble in DMSO and methanol . Its exact mass is 421.16542461 and it has a topological polar surface area of 83.1Ų .Aplicaciones Científicas De Investigación

Green Synthesis Methodologies

Boc-ethanolamine Dibenzylphosphate and its derivatives are explored in the context of green chemistry. For instance, ethanolamine-derived ionic liquids (ILs) are synthesized and utilized as solvents and catalysts in domino Knoevenagel–Michael reactions, showcasing a sustainable approach to producing novel bioactive compounds. The ILs exhibit effective catalytic activity and can be recycled multiple times without significant loss in performance, indicating their potential for green and sustainable methodologies (Tzani et al., 2013).

Enzymatic Resolution and Stereochemistry

In the field of stereochemistry, Boc-ethanolamine Dibenzylphosphate derivatives are instrumental. For example, the kinetic resolution of N-Boc-piperidine-2-ethanol showcases remote stereocenter discrimination, a critical aspect in the synthesis of piperidine alkaloids. This process involves transesterification mediated by enzymes with opposite enantioselectivity, emphasizing the compound's role in stereochemically complex syntheses (Angoli et al., 2003).

Organocatalysis

In the realm of organocatalysis, Boc-ethanolamine Dibenzylphosphate derivatives are employed in continuous-flow setups for generating N-heterocyclic carbenes (NHCs). These NHCs are further involved in benchmark organocatalytic reactions, demonstrating the compound's utility in facilitating complex organic transformations and showcasing its role in modern synthetic methodologies (Di Marco et al., 2016).

Plant Growth and Development

Boc-ethanolamine Dibenzylphosphate derivatives are also significant in the context of plant biology. Ethanolamine, a derivative, plays a crucial role in plant growth and development, as evidenced by studies on Arabidopsis mutants defective in serine decarboxylase. These mutants exhibit various developmental defects that can be rescued by ethanolamine application, highlighting the compound's importance in biological pathways and plant development (Kwon et al., 2012).

Synthesis of Peptide-Imprinted Polymers

In the field of molecular imprinting, Boc-ethanolamine Dibenzylphosphate derivatives are used to create highly specific binding sites in molecularly imprinted polymer (MIP) microspheres. These microspheres recognize target peptides through their consensus C-terminal sequence, indicating the compound's utility in peptide analysis and the broader field of bioanalytical chemistry (Yoshimatsu et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSMWJQWFJMFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652487 |

Source

|

| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ethanolamine Dibenzylphosphate | |

CAS RN |

1076199-25-1 |

Source

|

| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)